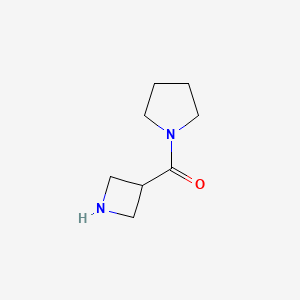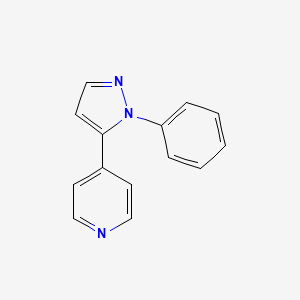
6-(Tert-Butylsulfonyl)-4-Chlorchinolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Tert-butylsulfonyl)-4-chloroquinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the tert-butylsulfonyl group and the chloro substituent on the quinoline ring enhances the compound’s chemical properties, making it a valuable intermediate in various chemical reactions and applications.
Wissenschaftliche Forschungsanwendungen
6-(Tert-butylsulfonyl)-4-chloroquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
The primary target of 6-(Tert-butylsulfonyl)-4-chloroquinoline is the Receptor Interacting Protein Kinase 2 (RIPK2) . RIPK2 is a central component of the innate immune system and enables downstream signaling following activation of the pattern recognition receptors NOD1 and NOD2, leading to the production of inflammatory cytokines .
Mode of Action
6-(Tert-butylsulfonyl)-4-chloroquinoline, also known as PROTAC RIPK degrader-6, is a Cereblon-based PROTAC that targets RIP Kinase degradation . It works by linking a RIP2 kinase inhibitor via a linker to a cereblon binder . This interaction promotes the rapid and selective proteasome-mediated degradation of intracellular proteins through the recruitment of E3 ligase complexes to non-native protein substrates .
Biochemical Pathways
The compound affects the NOD1 and NOD2 mediated disease pathogenesis pathways . By inhibiting RIPK2, it disrupts the downstream signaling following activation of NOD1 and NOD2, thereby reducing the production of inflammatory cytokines .
Result of Action
The molecular and cellular effects of 6-(Tert-butylsulfonyl)-4-chloroquinoline’s action include the degradation of RIPK2 and the subsequent disruption of inflammatory cytokine production . This can help to control inflammation in diseases such as inflammatory bowel disease, asthma, cystic fibrosis, primary sclerosing cholangitis, and pancreatitis .
Biochemische Analyse
Biochemical Properties
6-(Tert-butylsulfonyl)-4-chloroquinoline plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a potent and selective inhibitor of RIP2 kinase, a central component of the innate immune system . This compound interacts with various biomolecules, including enzymes and proteins, to modulate their activity. The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their catalytic functions. For instance, 6-(Tert-butylsulfonyl)-4-chloroquinoline has been shown to inhibit the activity of RIP2 kinase, leading to a reduction in the production of inflammatory cytokines .
Cellular Effects
The effects of 6-(Tert-butylsulfonyl)-4-chloroquinoline on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, 6-(Tert-butylsulfonyl)-4-chloroquinoline has been shown to affect the NOD1 and NOD2 signaling pathways, which are crucial for the innate immune response . By inhibiting RIP2 kinase, this compound reduces the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), leading to decreased production of pro-inflammatory cytokines .
Molecular Mechanism
The molecular mechanism of action of 6-(Tert-butylsulfonyl)-4-chloroquinoline involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. This compound binds to the active site of RIP2 kinase, inhibiting its activity and preventing the downstream signaling events that lead to inflammation . Additionally, 6-(Tert-butylsulfonyl)-4-chloroquinoline may interact with other proteins and enzymes involved in cellular signaling pathways, further modulating their activity and influencing cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(Tert-butylsulfonyl)-4-chloroquinoline have been observed to change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that 6-(Tert-butylsulfonyl)-4-chloroquinoline remains stable under specific conditions, allowing for prolonged inhibition of target enzymes . Degradation of the compound over time can lead to a reduction in its inhibitory effects, necessitating careful consideration of experimental conditions and time frames.
Dosage Effects in Animal Models
The effects of 6-(Tert-butylsulfonyl)-4-chloroquinoline vary with different dosages in animal models. At lower doses, this compound effectively inhibits target enzymes without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs. It is crucial to determine the optimal dosage that maximizes the therapeutic benefits while minimizing the risk of toxicity.
Metabolic Pathways
6-(Tert-butylsulfonyl)-4-chloroquinoline is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and metabolism. This compound may affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding the metabolic pathways of 6-(Tert-butylsulfonyl)-4-chloroquinoline is essential for predicting its pharmacokinetics and potential interactions with other compounds.
Transport and Distribution
The transport and distribution of 6-(Tert-butylsulfonyl)-4-chloroquinoline within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of 6-(Tert-butylsulfonyl)-4-chloroquinoline within cells can influence its activity and effectiveness in modulating cellular processes.
Subcellular Localization
The subcellular localization of 6-(Tert-butylsulfonyl)-4-chloroquinoline plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding the subcellular localization of 6-(Tert-butylsulfonyl)-4-chloroquinoline can provide insights into its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-butylsulfonyl)-4-chloroquinoline typically involves the introduction of the tert-butylsulfonyl group and the chloro substituent onto the quinoline ring. One common method is the sulfonylation of 4-chloroquinoline using tert-butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of 6-(tert-butylsulfonyl)-4-chloroquinoline may involve large-scale sulfonylation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Tert-butylsulfonyl)-4-chloroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The tert-butylsulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like aryl or alkyl halides.
Major Products Formed
Substitution Products: Various quinoline derivatives with different functional groups.
Oxidation Products: Sulfonic acids.
Reduction Products: Sulfides.
Coupling Products: New carbon-carbon bonded compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloroquinoline: Lacks the tert-butylsulfonyl group, resulting in different chemical properties and reactivity.
6-(Tert-butylsulfonyl)quinoline: Lacks the chloro substituent, affecting its biological activity and applications.
N-tert-Butylbenzenesulfinimidoyl chloride: Contains a similar tert-butylsulfonyl group but is structurally different.
Uniqueness
6-(Tert-butylsulfonyl)-4-chloroquinoline is unique due to the combination of the tert-butylsulfonyl group and the chloro substituent on the quinoline ring. This combination enhances its chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications.
Eigenschaften
IUPAC Name |
6-tert-butylsulfonyl-4-chloroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2S/c1-13(2,3)18(16,17)9-4-5-12-10(8-9)11(14)6-7-15-12/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVYVFIHUDHMRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]amine dihydrochloride](/img/structure/B580701.png)



![2,2'-[Butane-1,4-diylbis(piperazine-1,4-diyl)]dipyrimidine](/img/structure/B580710.png)





![6-Bromo-3,5-dimethylbenzo[d]isoxazole](/img/structure/B580719.png)

![1,3-Dihydrobenzo[c]thiophene-5-carbothioamide](/img/structure/B580721.png)

